N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Antiproliferative Activity DU145 MDA-MB-231

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide (CAS 868974-10-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure combines a 1,3,4-thiadiazole core with a thioacetamide-linked benzylamine group and a 4-ethoxybenzamide moiety.

Molecular Formula C20H20N4O3S2
Molecular Weight 428.53
CAS No. 868974-10-1
Cat. No. B2827045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
CAS868974-10-1
Molecular FormulaC20H20N4O3S2
Molecular Weight428.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H20N4O3S2/c1-2-27-16-10-8-15(9-11-16)18(26)22-19-23-24-20(29-19)28-13-17(25)21-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,23,26)
InChIKeyBXORKDVETISWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868974-10-1: A Structurally Distinct 1,3,4-Thiadiazole-Benzamide Conjugate for Targeted Signal Transduction Research


N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide (CAS 868974-10-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class [1]. Its structure combines a 1,3,4-thiadiazole core with a thioacetamide-linked benzylamine group and a 4-ethoxybenzamide moiety. This arrangement creates a distinct pharmacophore profile compared to other 1,3,4-thiadiazole derivatives. While the compound is listed in chemical libraries under synonyms such as AKOS024613186, its specific biological annotation in public, authoritative databases is minimal [2]. This limited annotation creates a unique challenge for procurement: a significant body of unverifiable biological claims exists on vendor platforms, while primary, peer-reviewed evidence remains elusive.

Why Generic 1,3,4-Thiadiazole Analogs Cannot Substitute for 868974-10-1


The 1,3,4-thiadiazole scaffold is a common feature in many biologically active compounds, but functional activity is exquisitely sensitive to the substitution pattern at the 2- and 5-positions . The target compound of this analysis, CAS 868974-10-1, contains a specific combination: a thioacetamide-linked benzylamine at the 5-position and a 4-ethoxybenzamide at the 2-position. Replacing either group with a close analog, such as a direct benzyl substitution at the 5-position (as in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide), or altering the amide linkage, would fundamentally change the molecule's conformational freedom, hydrogen-bonding capacity, and likely its biological target engagement. Claims of STAT3 pathway inhibition are structure-dependent, making the selection of this precise CAS number non-interchangeable when a specific mechanism of action is required for an experiment.

Critical Quantitative Evidence Gap for 868974-10-1: Verified Performance Data Are Absent


Verified Antiproliferative Activity Against Comparator Compounds

Commonly cited vendor claims describe specific quantitative data, such as a tumor growth inhibition rate of 65.3% at 50 mg/kg in a DU145 xenograft model, alongside activity against STAT3-overactivated cancer cells. However, these claims could not be verified against any primary research article, patent, or authoritative public database (e.g., PubChem BioAssay) [1]. The original source of this data is untraceable within the constraints of this analysis, which excludes the vendor pages where it originates.

Antiproliferative Activity DU145 MDA-MB-231

IL-6/JAK/STAT3 Pathway Inhibition Versus WNT Pathway Inhibitor Patents

Vendor product pages often list this compound as an inhibitor of the IL-6/JAK/STAT3 pathway, specifically acting on the STAT3 SH2 domain. Conversely, a relevant patent class (e.g., WO2016131808A1) describes closely related 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the WNT signaling pathway [1]. This creates a platform-level discrepancy in the compound's documented mechanism of action. No quantitative binding data (e.g., IC50 for SH2 domain or WNT reporter assays) was found in the patent literature or other primary sources for this specific CAS number.

STAT3 Inhibition Signal Transduction WNT Pathway

Structural Distinctiveness versus Non-Thioacetamide Analogs

This compound features a thioether linkage connecting the thiadiazole core to a benzylamino-oxoethyl group. This is structurally distinct from many commercially available 5-substituted 1,3,4-thiadiazole-2-yl-benzamides, which often feature direct C-N or C-C bonds at the 5-position . The thioether linkage may confer different reactivity and stability profiles compared to these simpler analogs. However, no published comparative stability study (e.g., metabolic stability in microsomes, plasma stability) was located to quantify this potential differentiator.

Structure-Activity Relationship Pharmacophore Modeling Chemical Stability

Risk-Mitigated Application Scenarios for 868974-10-1 Given the Evidence Gap


Exploratory Medicinal Chemistry for Novel 1,3,4-Thiadiazole Scaffolds

The primary evidence-based justification for procuring this compound is its structural novelty. A medicinal chemistry program seeking to explore the chemical space around 1,3,4-thiadiazoles with a thioacetamide-linked benzylamine could derive value from this molecule as a starting point for a new synthetic series. The confirmed chemical structure from PubChem provides a solid foundation, while all subsequent biological hypotheses must be considered unverified until in-house testing is performed.

Negative Control Probe for WNT Pathway Inhibitor Studies

Given the patent landscape (WO2016131808A1) covers structurally similar 1,3,4-thiadiazol-2-yl-benzamides as WNT pathway inhibitors, this compound could be evaluated as a candidate probe. Its potential lack of activity due to structural divergence from the most active patent examples could make it a useful negative control, a role that demands a well-characterized, pure compound. Its value here is derived from class-level structural homology, not from proven bioactivity.

Reference Compound for Analytical Method Development

With its published molecular formula, weight (428.53 g/mol), and computed descriptors like XLogP3-AA (3.6), this compound can serve as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods for this class of heterocycles. Its utility stems from its defined physicochemical properties, not from any specific biological activity.

Quote Request

Request a Quote for N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.